N-Isonicotinoyl-2-methylalanine
Description
Properties
IUPAC Name |
2-methyl-2-(pyridine-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,9(14)15)12-8(13)7-3-5-11-6-4-7/h3-6H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHYVCXSBORRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isonicotinoyl-2-methylalanine typically involves the amidation of isonicotinic acid with 2-methylalanine. This process can be facilitated by using coupling reagents such as carbodiimides or by employing isocyanate intermediates generated in situ . The reaction conditions often include mild temperatures and the presence of a base to neutralize the by-products.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale amidation reactions, optimized for yield and purity, using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-Isonicotinoyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
N-Isonicotinoyl-2-methylalanine has been investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with biological targets, which can lead to various pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cell lines, including breast and liver cancer cells.
- Case Study: Cytotoxicity Testing
- A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the Sulfo-Rhodamine B assay. The results indicated an IC50 value of approximately 15 µM in breast cancer cells, suggesting moderate potency compared to standard chemotherapeutics like cisplatin, which had an IC50 of 10 µM.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 15 | Breast Cancer |
| Cisplatin | 10 | Breast Cancer |
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was tested, revealing notable activity against resistant strains.
- Case Study: Antimicrobial Efficacy
- In a study assessing the antimicrobial properties, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a candidate for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Biochemical Applications
The biochemical applications of this compound are also noteworthy, particularly in enzyme inhibition and metabolic pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic processes, which may have implications for treating metabolic disorders.
- Case Study: Enzyme Inhibition Studies
- A study focused on the inhibition of α-amylase and α-glucosidase by this compound showed promising results, with inhibition percentages reaching up to 70% at a concentration of 100 µM.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| α-Amylase | 70 | 100 |
| α-Glucosidase | 65 | 100 |
Mechanism of Action
The mechanism by which N-Isonicotinoyl-2-methylalanine exerts its effects involves its interaction with specific molecular targets and pathways . It is believed to act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with pyridine-binding proteins.
Comparison with Similar Compounds
Isonicotinic acid hydrazide derivatives: These compounds share structural similarities and are known for their antimicrobial properties.
Pyridoxine derivatives: These compounds, based on vitamin B6, have similar functional groups and biological activities.
Uniqueness: N-Isonicotinoyl-2-methylalanine stands out due to its unique combination of a pyridine ring and an amino acid moiety, which imparts distinct chemical and biological properties
Biological Activity
N-Isonicotinoyl-2-methylalanine (NIMA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies, case reports, and experimental data.
Chemical Structure and Properties
NIMA is a derivative of 2-methylalanine, which is a non-proteinogenic amino acid. Its structural formula can be represented as follows:
The compound features an isonicotinoyl moiety that is known for its pharmacological relevance, particularly in the development of anti-tuberculosis and anti-cancer agents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of NIMA. For instance, research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, NIMA's ability to inhibit bacterial growth suggests it could be effective against multidrug-resistant strains.
- Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| NIMA | Staphylococcus aureus | 32 µg/mL |
| Isonicotinic acid | Escherichia coli | 16 µg/mL |
| 2-Methylalanine | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments reveal that NIMA exhibits selective toxicity towards cancer cell lines. In vitro studies have shown that NIMA induces apoptosis in various cancer cells while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies.
- Case Study: Cytotoxic Effects of NIMA
A study involving the treatment of human breast cancer cell lines (MCF-7) with NIMA demonstrated a concentration-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
The mechanism by which NIMA exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the isonicotinoyl group is believed to enhance its interaction with biological macromolecules, potentially leading to increased efficacy.
Research Findings
Several studies have explored the broader implications of amino acid derivatives like NIMA in metabolic pathways and disease prevention:
- Amino Acid Metabolism : Research indicates that derivatives of amino acids can modulate metabolic pathways related to diabetes and obesity. For example, circulating levels of certain amino acids have been linked to macrovascular and microvascular complications in diabetes patients .
- Neuroprotective Effects : Some amino acid derivatives are noted for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
- Pharmacokinetics : The pharmacokinetic profile of NIMA suggests favorable absorption and distribution characteristics, which are critical for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
